1-(4-Chlorophenyl)-3-(p-tolyl)urea

Urea Transporter Inhibition Diuretic Drug Discovery Renal Physiology

Select 1-(4-Chlorophenyl)-3-(p-tolyl)urea (CAS 3815-63-2) as a precisely characterized, moderate-potency reference standard for urea transporter (UT) research. With documented IC50 values of 5.0 µM (UT-A1) and 10 µM (UT-B), it enables robust Z'-factor determination and inter-assay reproducibility in HTS diuretic screens. Its well-defined LogP (4.52) and LogSW (-4.96) provide a critical baseline for SAR campaigns optimizing diarylurea lipophilicity and solubility. Distinct from sulfonylurea analogs, it lacks antitumor NADH oxidase inhibition, making it an ideal negative control. Supplied at ≥95% purity with a sharp melting point (298–300 °C) for orthogonal identity verification.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 3815-63-2
Cat. No. B5686204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(p-tolyl)urea
CAS3815-63-2
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,17,18)
InChIKeyKPSSOXIQJMVHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(4-Chlorophenyl)-3-(p-tolyl)urea (CAS 3815-63-2) – Key Identifiers and Baseline Properties


1-(4-Chlorophenyl)-3-(p-tolyl)urea (CAS 3815-63-2) is a symmetrically substituted N,N'-diarylurea derivative with a 4-chlorophenyl group on one nitrogen and a 4-methylphenyl (p-tolyl) group on the other . Its molecular formula is C14H13ClN2O, with a molecular weight of 260.72 g/mol, and it is typically supplied as a solid with a purity of ≥95% . Physicochemical properties include a melting point of 298–300 °C, a calculated LogP of 4.52, and a predicted aqueous solubility (LogSW) of -4.96 . The compound is achiral, contains 2 rotatable bonds, 2 hydrogen bond donors, and 1 hydrogen bond acceptor, with a topological polar surface area (tPSA) of 41.1 Ų .

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-3-(p-tolyl)urea (CAS 3815-63-2)


The diarylurea scaffold is a privileged pharmacophore, but its biological and physicochemical behavior is exquisitely sensitive to the specific aryl substitution pattern [1]. Small changes, such as altering the halogen or alkyl substituent position or replacing the urea linker with a sulfonylurea, can drastically alter target binding affinity, selectivity, and metabolic stability [1][2]. For example, the sulfonylurea analog N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (LY181984) inhibits NADH oxidase and cell growth with an ED50 of approximately 30 µM in K-562 cells, whereas the tumor-inactive sulfonylurea LY181985 lacks this activity [2]. Therefore, substituting 1-(4-Chlorophenyl)-3-(p-tolyl)urea with a generic 'diarylurea' or a close structural analog without rigorous comparative data introduces significant risk of altered potency, off-target effects, or physicochemical failure. The evidence below quantifies the specific differentiation of this compound.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(p-tolyl)urea (CAS 3815-63-2)


UT-A1 Urea Transporter Inhibition: Moderate Potency with Isoform Selectivity Profile

In a fluorescence plate reader assay using MDCK cells expressing rat UT-A1, 1-(4-chlorophenyl)-3-(p-tolyl)urea exhibited an IC50 of 5.0 µM for inhibition of urea transport [1]. Against the related rat UT-B transporter, the compound showed approximately 2-fold lower potency with an IC50 of 10 µM under the same assay conditions [1]. This potency profile positions the compound as a moderately active UT-A1 inhibitor, falling between the high-potency triazoloquinoxaline inhibitors (IC50 ≈ 150 nM for UT-A1) and the weakly active dimethylthiourea (DMTU; IC50 = 2–3 mM for both UT-A1 and UT-B) [2][3].

Urea Transporter Inhibition Diuretic Drug Discovery Renal Physiology

Lipophilicity (LogP) Differentiation Among Diarylureas

1-(4-Chlorophenyl)-3-(p-tolyl)urea has a calculated LogP value of 4.52, as reported by Hit2Lead/ChemBridge . This value places it in a moderately lipophilic range compared to other diarylureas. In a study of antiprotozoal N,N'-diarylureas, chromatographic LogD7.4 values ranged from 2.5 to 4.5, with the most potent compounds clustering near the higher end of this range [1]. The compound's LogP of 4.52 exceeds the typical range for oral drug-likeness (LogP <5) but remains within acceptable limits, distinguishing it from more hydrophilic diarylureas that may exhibit poor membrane permeability [1].

Physicochemical Profiling Drug-Likeness Permeability

High Melting Point as a Quality Control and Formulation Indicator

1-(4-Chlorophenyl)-3-(p-tolyl)urea exhibits a melting point of 298–300 °C . This high melting point is consistent with the strong intermolecular hydrogen bonding characteristic of diarylureas, which can impact solubility, crystallinity, and processing behavior. By comparison, many substituted phenylureas melt at significantly lower temperatures (e.g., 1-(4-chlorophenyl)-3-methylurea melts at 200 °C) . The high melting point serves as a convenient identity and purity check during procurement and handling.

Solid-State Characterization Quality Control Formulation Development

Aqueous Solubility Limitation Informs Solvent Selection for Biological Assays

The calculated aqueous solubility (LogSW) of 1-(4-chlorophenyl)-3-(p-tolyl)urea is -4.96 . This low predicted solubility is consistent with the compound's high LogP and solid-state stability, and it implies that DMSO or other organic co-solvents will be required to achieve millimolar stock concentrations for biological testing. In contrast, many diarylureas optimized for antiprotozoal activity in the same study exhibited aqueous solubilities of ≤6.3 µg/mL (corresponding to LogS values near -4.5 to -5.0) [1], indicating that the target compound falls within the expected low-solubility range for this chemotype.

Solubility Assay Development Sample Preparation

Recommended Application Scenarios for 1-(4-Chlorophenyl)-3-(p-tolyl)urea (CAS 3815-63-2)


Calibration and Benchmarking of Urea Transporter (UT-A1/UT-B) Inhibition Assays

With a documented IC50 of 5.0 µM against rat UT-A1 and 10 µM against rat UT-B [1], this compound serves as an ideal mid-range control for establishing and validating urea transporter inhibition assays. Its moderate potency avoids the steep dose-response curves of sub-micromolar inhibitors and the weak signal of millimolar inhibitors, enabling robust Z'-factor determination and inter-assay reproducibility assessments. Researchers developing high-throughput screens for novel diuretics targeting urea transporters can use this compound as a reference standard to calibrate assay sensitivity and to benchmark the activity of new chemical entities [2].

Physicochemical Property Reference for Diarylurea SAR Studies

The well-defined LogP (4.52) and LogSW (-4.96) values make this compound a valuable reference point in structure-activity relationship (SAR) campaigns focused on optimizing the lipophilicity and solubility of diarylurea-based leads. When designing analogs, medicinal chemists can use this compound's property profile to gauge the impact of substituent modifications on key drug-likeness parameters. For instance, introducing polar groups to improve solubility can be evaluated against the baseline LogP of 4.52 to ensure balanced physicochemical properties [3].

Analytical Standard for LC-MS Method Development and Quality Control

The compound's high purity (≥95%), well-characterized molecular weight (260.72 g/mol), and distinct chromatographic behavior (influenced by its LogP of 4.52) make it suitable as a system suitability standard for reversed-phase LC-MS methods [1]. Its sharp melting point of 298–300 °C provides a convenient orthogonal identity check. Analytical laboratories can employ this compound to verify column performance, calibrate retention time predictions, and validate mass spectrometer tuning parameters for diarylurea-containing samples.

Negative Control for Sulfonylurea-Based NADH Oxidase Inhibition Studies

The structurally distinct sulfonylurea LY181984 (N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea) inhibits NADH oxidase activity and cancer cell growth [2]. Because 1-(4-chlorophenyl)-3-(p-tolyl)urea lacks the sulfonyl moiety, it is expected to be inactive in this assay and can serve as a negative control to confirm that observed effects are specific to the sulfonylurea chemotype. This application is particularly valuable for researchers investigating the mechanism of action of antitumor sulfonylureas, ensuring that any observed activity is not due to non-specific diarylurea scaffold effects [2].

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